4-Bromo-2,6-bis(trifluoromethyl)benzonitrile
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Overview
Description
4-Bromo-2,6-bis(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C9H2BrF6N and a molecular weight of 318.01 g/mol . This compound is characterized by the presence of a bromine atom and two trifluoromethyl groups attached to a benzonitrile core. It is a valuable intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,6-bis(trifluoromethyl)benzonitrile typically involves the bromination of 2,6-bis(trifluoromethyl)benzonitrile. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a controlled temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,6-bis(trifluoromethyl)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The compound can undergo oxidation to form corresponding acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Substitution: Formation of substituted benzonitriles.
Reduction: Formation of corresponding amines.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
4-Bromo-2,6-bis(trifluoromethyl)benzonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-2,6-bis(trifluoromethyl)benzonitrile depends on its application. In medicinal chemistry, the compound’s effects are often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzonitrile: Lacks the trifluoromethyl groups, making it less lipophilic and potentially less stable in biological systems.
4-Bromobenzotrifluoride: Contains a trifluoromethyl group but lacks the nitrile functionality, affecting its reactivity and applications.
2,6-Bis(trifluoromethyl)benzonitrile:
Uniqueness
4-Bromo-2,6-bis(trifluoromethyl)benzonitrile is unique due to the combination of bromine, nitrile, and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C9H2BrF6N |
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Molecular Weight |
318.01 g/mol |
IUPAC Name |
4-bromo-2,6-bis(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C9H2BrF6N/c10-4-1-6(8(11,12)13)5(3-17)7(2-4)9(14,15)16/h1-2H |
InChI Key |
XLKRUECJCYMABX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)C#N)C(F)(F)F)Br |
Origin of Product |
United States |
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